molecular formula C6H7FN2S B2413987 5-Fluoro-4-methylsulfanylpyridin-3-amine CAS No. 2445791-42-2

5-Fluoro-4-methylsulfanylpyridin-3-amine

Cat. No.: B2413987
CAS No.: 2445791-42-2
M. Wt: 158.19
InChI Key: ZYDULJOUZJNDHR-UHFFFAOYSA-N
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Description

5-Fluoro-4-methylsulfanylpyridin-3-amine: is a heterocyclic compound that contains a pyridine ring substituted with a fluorine atom at the 5-position, a methylsulfanyl group at the 4-position, and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Selectfluor® for the fluorination step, which is a high-yield method for preparing substituted fluoropyridines . The methylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.

Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors for the fluorination and methylsulfanyl substitution steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-4-methylsulfanylpyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-Fluoro-4-methylsulfanylpyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of fluorine and sulfur-containing groups on biological activity. It may serve as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Compounds with similar structures have shown promise in the treatment of various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methylsulfanylpyridin-3-amine involves its interaction with specific molecular targets in biological systems. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfanyl group can modulate its electronic properties. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

  • 5-Fluoro-2-methylsulfanylpyridine
  • 4-Fluoro-3-methylsulfanylpyridine
  • 5-Fluoro-4-methylpyridin-3-amine

Comparison: Compared to these similar compounds, 5-Fluoro-4-methylsulfanylpyridin-3-amine is unique due to its specific substitution pattern, which can result in different chemical and biological properties. For example, the position of the fluorine and methylsulfanyl groups can significantly affect the compound’s reactivity and binding affinity to biological targets .

Biological Activity

5-Fluoro-4-methylsulfanylpyridin-3-amine is a heterocyclic compound characterized by a pyridine ring with specific substitutions: a fluorine atom at the 5-position, a methylsulfanyl group at the 4-position, and an amine group at the 3-position. This unique structure provides the compound with distinct biological activities and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The fluorine atom enhances binding affinity to certain enzymes or receptors, while the methylsulfanyl group modulates electronic properties. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in observable biological effects.

Cellular Effects

Research indicates that fluorinated pyrimidines, structurally similar to this compound, significantly influence cellular functions, including cell signaling pathways, gene expression, and metabolism. The compound's mechanism involves binding interactions with biomolecules and enzyme modulation.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other similar compounds such as 5-Fluoro-2-methylsulfanylpyridine and 4-Fluoro-3-methylsulfanylpyridine. The unique substitution pattern of this compound results in different chemical and biological properties, influencing its reactivity and binding affinity to biological targets.

CompoundUnique FeaturesBiological Activity
This compoundFluorine at 5-position, methylsulfanyl at 4-positionInhibits specific biochemical pathways
5-Fluoro-2-methylsulfanylpyridineFluorine at 5-positionVaries based on substitution pattern
4-Fluoro-3-methylsulfanylpyridineFluorine at 4-positionVaries based on substitution pattern

Anticancer Activity

A study explored the anticancer potential of similar methylsulfanylpyridine derivatives, demonstrating that modifications in the pyridine structure could enhance anti-proliferative effects against cancer cell lines. The findings suggest that compounds with similar frameworks to this compound may exhibit significant anticancer properties through mechanisms such as tubulin polymerization inhibition .

Enzyme Inhibition Studies

Inhibitory activity against specific enzymes has been documented for compounds related to this compound. For instance, studies have shown that certain derivatives can inhibit tyrosine phosphatases, which are crucial in various signaling pathways involved in cancer progression and immune response .

Pharmacological Applications

The compound is being investigated for its potential as a lead molecule in drug development due to its promising biological activities. Its structural characteristics make it suitable for modifications aimed at enhancing efficacy and safety profiles in therapeutic applications .

Properties

IUPAC Name

5-fluoro-4-methylsulfanylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2S/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDULJOUZJNDHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=NC=C1N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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